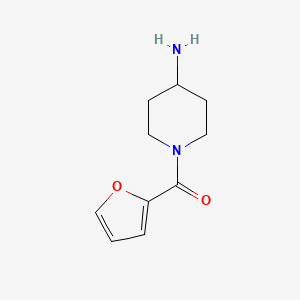

1-(2-Furoyl)piperidin-4-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(4-aminopiperidin-1-yl)-(furan-2-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c11-8-3-5-12(6-4-8)10(13)9-2-1-7-14-9/h1-2,7-8H,3-6,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEHVHAZOHWSZJH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N)C(=O)C2=CC=CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Introduction: A Scaffold of Pharmaceutical Interest

An In-depth Technical Guide to the Chemical Properties and Applications of 1-(2-Furoyl)piperidin-4-amine

This guide provides a comprehensive technical overview of this compound, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. By synthesizing its known chemical properties, potential synthetic routes, and functional relevance, this document serves as a core resource for professionals engaged in the design and synthesis of novel therapeutic agents.

This compound, identified by CAS Number 886497-79-6, is a bifunctional organic molecule that merges two key pharmacophoric motifs: the piperidine ring and the furoyl group.[1] Piperidine and its derivatives are among the most prevalent heterocyclic scaffolds found in pharmaceuticals and natural alkaloids, valued for their ability to impart favorable pharmacokinetic properties such as aqueous solubility and metabolic stability.[2][3] The molecule is structurally defined as a piperidin-4-amine acylated at the nitrogen atom with a furan-2-carbonyl (furoyl) group.[1] This unique combination of a rigid, aromatic furan ring, a flexible saturated piperidine core, and a reactive primary amine presents a versatile platform for library synthesis and lead optimization in drug discovery programs.

Chemical Identity and Physicochemical Properties

The fundamental identity of a compound is the bedrock of its application. The structural and key physicochemical properties of this compound are summarized below. It is crucial to note that while some properties are experimentally determined, many available in public databases are computationally derived.

Chemical Structure

The IUPAC name for this compound is (4-aminopiperidin-1-yl)(furan-2-yl)methanone.[1] Its structure features a tertiary carboxamide linking the furan and piperidine rings, with a primary amine substituent at the 4-position of the piperidine ring.

Caption: 2D Chemical Structure of this compound.

Physicochemical Data

The properties listed below are essential for predicting the compound's behavior in biological systems and for designing experimental protocols, including formulation and analytical method development.

| Property | Value | Source |

| CAS Number | 886497-79-6 | PubChem[1] |

| Molecular Formula | C₁₀H₁₄N₂O₂ | PubChem[1] |

| Molecular Weight | 194.23 g/mol | PubChem[1] |

| Monoisotopic Mass | 194.105527694 Da | PubChem[1] |

| Appearance | Solid (predicted) | --- |

| Melting Point | 100–103 °C | Cayman Chemical (for a similar product)[4] |

| XLogP3 | 0.4 | PubChem (Computed)[1] |

| Hydrogen Bond Donors | 1 (from -NH₂) | PubChem (Computed)[1] |

| Hydrogen Bond Acceptors | 3 (from C=O, furan O, piperidine N) | PubChem (Computed)[1] |

| Rotatable Bond Count | 1 | PubChem (Computed)[1] |

Synthesis and Reactivity

An understanding of a molecule's synthesis is fundamental to its practical application. While specific peer-reviewed syntheses for this exact compound are not widely published, a logical and robust synthetic route can be designed based on established chemical principles for amide bond formation.

Proposed Synthetic Workflow

The most direct approach is the acylation of 4-aminopiperidine with a 2-furoyl derivative. A common and effective method involves the reaction of a commercially available piperidine precursor with 2-furoyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct.

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol (Exemplary)

This protocol is based on standard procedures for N-acylation and Boc-deprotection. The causality behind using a protected amine (tert-butyl (piperidin-4-yl)carbamate) is to prevent side reactions, such as di-acylation or polymerization, ensuring selective acylation at the more nucleophilic secondary amine of the piperidine ring.

Step 1: Synthesis of tert-butyl (1-(2-furoyl)piperidin-4-yl)carbamate

-

Dissolve tert-butyl (piperidin-4-yl)carbamate (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under a nitrogen atmosphere.

-

Cool the stirred solution to 0 °C using an ice bath.

-

Add a solution of 2-furoyl chloride (1.1 eq) in anhydrous DCM dropwise over 15 minutes. The choice of dropwise addition at low temperature is to control the exothermic reaction.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water. Separate the organic layer, wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude Boc-protected intermediate, which can be purified by column chromatography if necessary.

Step 2: Synthesis of this compound

-

Dissolve the crude intermediate from Step 1 in DCM.

-

Add an excess of trifluoroacetic acid (TFA, ~10 eq) or a saturated solution of HCl in 1,4-dioxane. These strong acids are required to efficiently cleave the acid-labile Boc protecting group.

-

Stir the mixture at room temperature for 2-4 hours until TLC indicates complete consumption of the starting material.

-

Concentrate the reaction mixture under reduced pressure to remove excess acid and solvent.

-

Re-dissolve the residue in DCM and wash with a saturated NaHCO₃ or a mild NaOH solution until the aqueous layer is basic (pH > 9) to deprotonate the amine salt.

-

Extract the aqueous layer multiple times with DCM. Combine the organic layers, dry over Na₂SO₄, filter, and evaporate the solvent to yield this compound.

Spectroscopic Characterization (Predicted)

While public databases lack specific experimental spectra for this compound, its structure allows for the prediction of key spectroscopic features, which are invaluable for characterization during synthesis.

-

¹H NMR: Expected signals would include three distinct peaks for the furan ring protons (in the aromatic region, ~6.5-7.6 ppm), complex multiplets for the piperidine ring protons (~1.5-4.0 ppm), and a broad singlet for the -NH₂ protons which may exchange with D₂O.

-

¹³C NMR: Key signals would include the amide carbonyl carbon (~160-170 ppm), carbons of the furan ring (~110-150 ppm), and the aliphatic carbons of the piperidine ring (~30-50 ppm).

-

IR Spectroscopy: A strong absorption band corresponding to the amide carbonyl (C=O) stretch is expected around 1630-1660 cm⁻¹. N-H stretching vibrations for the primary amine should appear as one or two bands in the 3300-3500 cm⁻¹ region.

-

Mass Spectrometry: The ESI-MS spectrum in positive mode would show a prominent peak for the protonated molecule [M+H]⁺ at m/z ≈ 195.11.

Applications in Drug Discovery and Medicinal Chemistry

The structural features of this compound make it a valuable building block for creating libraries of compounds for high-throughput screening. The primary amine at the 4-position serves as a crucial synthetic handle for introducing diversity. It can be readily derivatized via reactions such as:

-

Reductive amination

-

Amide or sulfonamide bond formation

-

Urea or thiourea formation

-

Alkylation

This allows for the systematic exploration of the chemical space around the piperidine core to optimize ligand-target interactions. The furoyl moiety provides a rigid, polar group that can engage in hydrogen bonding and π-stacking interactions within a protein binding pocket. Piperidine-containing compounds have been successfully developed for a wide range of therapeutic targets, including GPCRs, ion channels, and enzymes, treating conditions from psychiatric disorders to infectious diseases.[3] For instance, related 4-aminopiperidine structures have been explored as novel antifungal agents and as histamine H3 receptor inverse agonists for cognitive enhancement.[5][6]

Safety and Handling

No specific material safety data sheet (MSDS) is available for this compound. However, based on analogous structures like 4-aminopiperidine and other amine-containing heterocyclic compounds, standard laboratory precautions should be strictly followed.[7]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[8]

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[9] Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.[4]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[4]

-

Toxicity: The toxicological properties have not been fully investigated. Assume the compound is harmful if swallowed, inhaled, or absorbed through the skin.

This guide provides a foundational understanding of this compound, grounded in established chemical principles and data from authoritative sources. It is intended to empower researchers to leverage this versatile chemical scaffold in their pursuit of novel scientific discoveries.

References

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- PubChem. (n.d.). 1-(2-Furoyl)piperazine. National Center for Biotechnology Information.

- Fisher Scientific. (2018). Safety Data Sheet: Piperazine.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Synthesis and Applications of 1-(2-Furoyl)piperazine (CAS 40172-95-0).

- Gökmen, Z., et al. (2018). Synthesis and spectral properties of new piperazine derivatives and a structural study.

- The Royal Society of Chemistry. (n.d.). Supporting Information: Iridium/Graphene Nanostructured Catalyst for the N-Alkylation of Amines.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Chemical Properties and Applications of 1-(2-Furoyl)piperazine.

- ChemBK. (2024). 1-(2-FURANYLCARBONYL)-PIPERAZINE.

- Google Patents. (n.d.). DD153371A1 - PROCESS FOR PREPARING PURE 1-(2-FUROYL) PIPERAZINE HYDROCHLORIDE.

- ResearchGate. (n.d.). 1H-NMR spectrum of N-(4-ethylphenyl)-4-{[4-(2-furoyl)-1-piperazinyl]methyl}benzamide (5b).

- PrepChem.com. (n.d.). Synthesis of N-(2-Furoyl)piperazine.

- Kozikowski, A. P., et al. (2021).

- Abdelshaheed, M. M., et al. (2021). Piperidine nucleus in the field of drug discovery. Future Journal of Pharmaceutical Sciences, 7(1), 188.

- PharmaCompass.com. (n.d.). 1-(2-Furoyl)piperazine | Drug Information, Uses, Side Effects.

- ResearchGate. (2025). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling.

- Witschel, M., et al. (2019). Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. Molecules, 24(19), 3548.

- PubMed. (n.d.). Discovery of (1R,6S)-5-[4-(1-cyclobutyl-piperidin-4-yloxy)-phenyl]-3,4-diaza-bicyclo[4.1.0]hept-4-en-2-one (R,S-4a): histamine H(3) receptor inverse agonist demonstrating potent cognitive enhancing properties.

- SpectraBase. (n.d.). N,N-(4-Fluorophenyl)phenethyl-1-(2-phenylethyl)piperidin-4-amine.

- Baruch S. Blumberg Institute. (2025). A Synopsis of the Applications of Prodrugs in Drug Discovery & Development.

- PubChem. (n.d.). 4-Piperidinamine. National Center for Biotechnology Information.

- PubChem. (n.d.). 1-(2-Phenylethyl)piperidin-4-amine. National Center for Biotechnology Information.

Sources

- 1. This compound | C10H14N2O2 | CID 4778220 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. mdpi.com [mdpi.com]

- 6. Discovery of (1R,6S)-5-[4-(1-cyclobutyl-piperidin-4-yloxy)-phenyl]-3,4-diaza-bicyclo[4.1.0]hept-4-en-2-one (R,S-4a): histamine H(3) receptor inverse agonist demonstrating potent cognitive enhancing and wake promoting activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 4-Piperidinamine | C5H12N2 | CID 424361 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 9. assets.thermofisher.cn [assets.thermofisher.cn]

1-(2-Furoyl)piperidin-4-amine structure elucidation

An In-Depth Technical Guide to the Structure Elucidation of 1-(2-Furoyl)piperidin-4-amine

Abstract

The definitive structural confirmation of novel or synthesized chemical entities is a cornerstone of chemical research and pharmaceutical development. This compound, a molecule incorporating a piperidine scaffold, a primary amine, and a furoyl moiety, represents a compound class with significant potential in medicinal chemistry. This guide provides a comprehensive, technically-grounded walkthrough for the complete structure elucidation of this compound. It is designed for researchers and scientists, moving beyond a simple listing of techniques to explain the causal logic behind the analytical strategy. We will detail an integrated approach employing mass spectrometry, infrared and nuclear magnetic resonance spectroscopy, and chromatography, demonstrating how orthogonal data streams converge to provide an unambiguous structural assignment.

Foundational Analysis: Molecular Formula and Purity Assessment

Before delving into the intricate details of atomic connectivity, two fundamental properties must be established: the exact molecular formula and the sample's purity. An impure sample can introduce extraneous signals in spectroscopic analyses, leading to erroneous interpretations.

High-Resolution Mass Spectrometry (HRMS) for Formula Verification

The initial and most critical step is to confirm the elemental composition. High-Resolution Mass Spectrometry, typically using Electrospray Ionization (ESI), provides a highly accurate mass measurement of the protonated molecule [M+H]⁺.

Causality of Technique Choice: ESI is a soft ionization technique, meaning it is unlikely to cause in-source fragmentation. This ensures that the primary ion observed corresponds to the intact molecule, which is essential for accurate molecular weight determination. The high resolution of an Orbitrap or TOF analyzer allows for mass measurement with sufficient accuracy (typically < 5 ppm) to distinguish between isobaric formulas—different combinations of atoms that have the same nominal mass.

The expected molecular formula for this compound is C₁₀H₁₄N₂O₂.[1] The theoretical exact mass of the protonated molecule [C₁₀H₁₅N₂O₂]⁺ can be calculated and compared against the experimental value to confirm the elemental composition.

Table 1: Theoretical Mass Data for this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₄N₂O₂ | PubChem[1] |

| Molar Mass | 194.23 g/mol | PubChem[1] |

| Theoretical [M+H]⁺ | 195.11280 Da | Calculated |

Chromatographic Purity Assessment

Ensuring the sample is pure is paramount. High-Performance Liquid Chromatography (HPLC) is the preferred method due to the compound's polarity and expected low volatility.

Logic of Method Design: The presence of a primary amine and a tertiary amide makes the molecule polar. A reversed-phase HPLC method is suitable, where a nonpolar stationary phase (like C18) is used with a polar mobile phase.[2] The amine group can cause peak tailing on standard silica-based C18 columns due to interaction with residual silanols. Therefore, using a base-deactivated column or adding a modifier like trifluoroacetic acid (TFA) to the mobile phase is crucial.[3] TFA protonates the amine, improving peak shape and ensuring consistent retention. A gradient elution from a high-aqueous to a high-organic mobile phase is effective for separating polar compounds from potential nonpolar impurities.[4][5]

Experimental Protocol 1: Reversed-Phase HPLC Purity Analysis

-

System: HPLC with UV-Vis Diode Array Detector (DAD).

-

Column: C18 reversed-phase column, base-deactivated (e.g., Ascentis RP-Amide), 4.6 x 150 mm, 3.5 µm particle size.[2]

-

Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in Water.

-

Mobile Phase B: 0.1% (v/v) TFA in Acetonitrile (ACN).

-

Gradient Program:

-

0-2 min: 5% B

-

2-15 min: Linear gradient from 5% to 95% B

-

15-18 min: Hold at 95% B

-

18-18.1 min: Return to 5% B

-

18.1-22 min: Re-equilibration at 5% B

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection: DAD, 254 nm (for general aromaticity) and 270 nm (furan chromophore).

-

Sample Preparation: Dissolve 1 mg of the compound in 1 mL of 50:50 Water:ACN.

-

Injection Volume: 5 µL.

-

Purity Calculation: Purity is determined by the area percentage of the main peak relative to the total area of all observed peaks.

Elucidating Connectivity: A Multi-Spectroscopic Approach

With purity and molecular formula confirmed, the next phase is to piece together the molecule's atomic framework. This is achieved by integrating data from FTIR, 1D NMR (¹H and ¹³C), and 2D NMR.

Functional Group Identification: FTIR Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy probes the vibrational modes of chemical bonds, providing a rapid and definitive way to identify the functional groups present.

Trustworthiness of Data: FTIR is a self-validating technique in this context because the key functional groups—amine, amide, and furan—have highly characteristic and non-overlapping absorption bands. The presence of all expected bands and the absence of unexpected ones (e.g., a hydroxyl C-O stretch) provide strong evidence for the proposed structure.

Table 2: Expected FTIR Absorption Bands

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Rationale & Notes |

| Primary Amine | N-H Stretch (symmetric & asymmetric) | 3400-3250 (two weak bands) | Confirms the -NH₂ group. |

| Primary Amine | N-H Bend (scissoring) | 1650-1580 | Often overlaps with the Amide I band but should be visible. |

| Tertiary Amide | C=O Stretch (Amide I band) | ~1640-1660 | The frequency is lowered due to resonance with the furan ring and piperidine nitrogen. This is a strong, sharp peak and a key diagnostic marker.[6] |

| Furan Ring | C=C Stretch | ~1580, ~1500 | Characteristic of aromatic/heteroaromatic rings. |

| Furan Ring | C-O-C Stretch | ~1250-1020 | Confirms the ether linkage within the furan ring. |

| Piperidine/Alkyl | C-H Stretch | 2950-2850 | Saturated C-H bonds. |

Experimental Protocol 2: Attenuated Total Reflectance (ATR)-FTIR

-

System: FTIR spectrometer equipped with a diamond ATR accessory.

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹.

-

Parameters: 32 scans at a resolution of 4 cm⁻¹.

-

Processing: Perform a background scan (with a clean crystal) prior to the sample scan. The system automatically ratios the sample to the background.

Mapping the Skeleton: 1D and 2D NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of an organic molecule. It provides detailed information about the chemical environment, connectivity, and spatial relationships of hydrogen and carbon atoms.

¹H NMR reveals the number of distinct proton environments, their electronic surroundings (chemical shift), the number of neighboring protons (multiplicity), and their relative abundance (integration).

Expertise in Spectral Interpretation: The key to interpreting the ¹H NMR spectrum is to break the molecule into its constituent parts: the furan ring, the piperidine ring, and the amine group. The furan protons will be in the aromatic region, while the piperidine protons will be in the aliphatic region. Due to the amide bond, rotation around the C-N bond can be restricted, potentially leading to broadened signals or even distinct sets of signals for the piperidine protons, especially those alpha to the nitrogen.

Table 3: Predicted ¹H NMR Chemical Shifts and Multiplicities

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale |

| Furan H5 | ~7.6 | dd | 1H | Most deshielded furan proton, adjacent to the oxygen atom. |

| Furan H3 | ~7.2 | dd | 1H | Coupled to H4 and H5. |

| Furan H4 | ~6.5 | dd | 1H | Most shielded furan proton, coupled to H3 and H5. |

| Piperidine H2eq, H6eq | ~4.2-4.6 | m | 2H | Equatorial protons alpha to the amide nitrogen, deshielded. |

| Piperidine H2ax, H6ax | ~3.2-3.6 | m | 2H | Axial protons alpha to the amide nitrogen. |

| Piperidine H4 | ~2.9-3.1 | m | 1H | Proton on the carbon bearing the amine group. |

| Piperidine H3ax, H5ax | ~1.9-2.1 | m | 2H | Axial protons beta to the nitrogen. |

| Piperidine H3eq, H5eq | ~1.4-1.6 | m | 2H | Equatorial protons beta to the nitrogen. |

| Amine -NH₂ | ~1.5-2.5 | br s | 2H | Broad signal due to exchange; integration confirms 2 protons. |

Note: dd = doublet of doublets, m = multiplet, br s = broad singlet. Chemical shifts are predictions and can vary based on solvent and concentration.

¹³C NMR, often run with proton decoupling, shows a single peak for each unique carbon atom, revealing the carbon skeleton of the molecule. DEPT (Distortionless Enhancement by Polarization Transfer) experiments are used to differentiate between CH, CH₂, and CH₃ carbons.

Table 4: Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted δ (ppm) | DEPT-135 Phase | Rationale |

| Amide C=O | ~160-165 | None | Carbonyl carbon, highly deshielded. |

| Furan C2 | ~148 | None | Quaternary carbon attached to the carbonyl group. |

| Furan C5 | ~145 | Positive (CH) | Carbon adjacent to the oxygen. |

| Furan C3 | ~117 | Positive (CH) | Furan ring carbon. |

| Furan C4 | ~112 | Positive (CH) | Furan ring carbon. |

| Piperidine C4 | ~50 | Positive (CH) | Carbon bearing the amine group. |

| Piperidine C2, C6 | ~42-46 | Negative (CH₂) | Carbons alpha to the amide nitrogen. Broadening is possible. |

| Piperidine C3, C5 | ~32-35 | Negative (CH₂) | Carbons beta to the amide nitrogen. |

While 1D NMR provides the pieces, 2D NMR shows how they are connected.

-

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons). This is invaluable for tracing the connectivity through the entire piperidine ring system.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon signal of the atom it is directly bonded to. This definitively assigns the protonated carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are 2 or 3 bonds away. This is the ultimate tool for connecting the molecular fragments. The key correlation to observe is between the piperidine H2/H6 protons and the furoyl carbonyl carbon, which unambiguously links the two rings via the amide bond.

Experimental Protocol 3: NMR Spectroscopy

-

System: 400 MHz (or higher) NMR spectrometer.

-

Sample Preparation: Dissolve ~10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). DMSO-d₆ is often preferred for compounds with exchangeable protons like amines, as it slows the exchange rate.

-

¹H NMR: Acquire with standard parameters.

-

¹³C{¹H} NMR: Acquire with proton decoupling.

-

DEPT-135: Acquire to differentiate carbon types.

-

2D Experiments: Acquire standard gCOSY, gHSQC, and gHMBC experiments.

-

Processing: Process all spectra using appropriate software (e.g., Mnova, TopSpin). Phase and baseline correct all spectra. Calibrate the ¹H spectrum to the residual solvent peak and the ¹³C spectrum accordingly.

Integrated Data Analysis: The Final Structure Confirmation

The structure elucidation process is a logical workflow where each piece of data validates the others.

Synthesizing the Evidence:

-

HRMS provides the molecular formula: C₁₀H₁₄N₂O₂.

-

FTIR confirms the presence of a primary amine (-NH₂), a tertiary amide (C=O), and a furan ring.

-

¹³C NMR and DEPT show 10 distinct carbon signals: one carbonyl, four sp² carbons of the furan, and four sp³ carbons of the piperidine ring, consistent with the formula.

-

¹H NMR shows signals in the aromatic region for the furan and in the aliphatic region for the piperidine ring, with integrations matching the 14 protons in the formula.

-

COSY traces the proton-proton couplings from H2->H3->H4->H5->H6 within the piperidine ring.

-

HSQC links each proton signal to its directly attached carbon (e.g., piperidine H4 proton to the C4 carbon at ~50 ppm).

-

HMBC provides the final, definitive link. A correlation from the piperidine protons at C2/C6 (~4.2-4.6 ppm) to the amide carbonyl carbon (~160-165 ppm) proves that the furoyl group is attached to the piperidine nitrogen at position 1. A correlation from the H3/H5 protons to the C4 carbon confirms the position of the amine group.

This multi-faceted, self-validating system of experiments provides an unassailable confirmation of the structure as this compound.

References

- 1-(2-Furoyl)

- Gibala, M., et al. (2019). Optimized HPLC method for analysis of polar and nonpolar heterocyclic amines in cooked meat products.

- Puangsombat, K., & Smith, J. S. (2010). Optimized HPLC Method for Analysis of Polar and Nonpolar Heterocyclic Amines in Cooked Meat Products.

- Piperidine, Wikipedia. [Link]

- Eliel, E. L., et al. (1976). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society. [Link]

- Perez Garcia, M., & Parellada Bellod, R. (1980). Determination of low concentrations of pyridine in piperidine by gas chromatography and infrared spectroscopy. Junta de Energia Nuclear, Madrid (Spain). [Link]

- ResearchGate. Piperidine derivatives - extra peak in pure compounds. Why and how to change it?. [Link]

- Dong, A., et al. (2017). Use of the amide II infrared band of proteins for secondary structure determination and comparability of higher order structure. PubMed. [Link]

- Scotti, L., et al. (2018).

Sources

- 1. This compound | C10H14N2O2 | CID 4778220 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Developing HPLC Methods [sigmaaldrich.com]

- 3. researchgate.net [researchgate.net]

- 4. Optimized HPLC method for analysis of polar and nonpolar heterocyclic amines in cooked meat products [pubmed.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. documents.thermofisher.com [documents.thermofisher.com]

Technical Guide: 1-(2-Furoyl)piperidin-4-amine (CAS 886497-79-6)

Abstract

This technical guide provides a comprehensive overview of 1-(2-Furoyl)piperidin-4-amine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. While specific experimental data for this molecule is not extensively published, this document constructs a robust scientific profile by leveraging established principles of organic synthesis and analyzing the well-documented properties of its core structural motifs. We present a detailed, logical synthesis pathway, purification protocols, and a framework for analytical characterization. Furthermore, this guide explores the compound's potential biological relevance by examining related structures, offering a valuable resource for researchers investigating novel small molecule therapeutics.

Introduction and Chemical Identity

This compound, registered under CAS number 886497-79-6, is an N-acylpiperidine derivative. It incorporates three key structural features: a piperidine ring, a primary amine at the 4-position, and a furan-2-carbonyl (furoyl) group attached to the piperidine nitrogen.[1] The IUPAC name for this compound is (4-aminopiperidin-1-yl)(furan-2-yl)methanone.[1] This unique combination suggests its potential as a versatile building block or scaffold in the design of novel bioactive agents, drawing functional parallels to known pharmacophores. The 4-aminopiperidine moiety is a common feature in antifungal agents, while the furoylpiperazine core (a close analogue) has been explored for various central nervous system and antibacterial applications.[2]

Physicochemical Properties

A summary of the key computed and established properties for this compound is provided below. Experimental verification of these properties is recommended for any synthesized batch.

| Property | Value | Source |

| CAS Number | 886497-79-6 | [1][3][4] |

| Molecular Formula | C₁₀H₁₄N₂O₂ | [1][3] |

| Molecular Weight | 194.23 g/mol | [1][3] |

| IUPAC Name | (4-aminopiperidin-1-yl)(furan-2-yl)methanone | [1] |

| XLogP3 | 0.4 | [1] |

| Hydrogen Bond Donor Count | 2 | [1] |

| Hydrogen Bond Acceptor Count | 3 | [1] |

| Rotatable Bond Count | 2 | [1] |

Structural Representation

The 2D structure of the molecule is depicted below, illustrating the connectivity of the furan, amide, and aminopiperidine components.

Caption: 2D Structure of this compound.

Proposed Synthesis Pathway

A robust and logical two-step synthesis is proposed, starting from commercially available materials. This pathway involves the protection of the 4-amino group of piperidine, followed by acylation of the piperidine nitrogen, and concluding with deprotection to yield the target primary amine. This strategy is standard in amine chemistry to prevent undesired side reactions, such as di-acylation.

Caption: Proposed two-step synthesis workflow for this compound.

Step 1: Synthesis of tert-butyl N-[1-(2-furoyl)piperidin-4-yl]carbamate (Boc-Protected Intermediate)

Causality: The tert-butyloxycarbonyl (Boc) group is an ideal choice for protecting the 4-amino group due to its stability under the basic conditions required for the subsequent acylation and its clean, acid-labile removal.[5] The acylation is a standard nucleophilic acyl substitution where the secondary amine of the piperidine ring attacks the electrophilic carbonyl carbon of 2-furoyl chloride. A non-nucleophilic base, such as triethylamine, is essential to neutralize the HCl byproduct, driving the reaction to completion.

Experimental Protocol:

-

Setup: To a round-bottom flask under an inert nitrogen atmosphere, add tert-butyl piperidin-4-ylcarbamate (1.0 eq.).

-

Dissolution: Dissolve the starting material in anhydrous dichloromethane (DCM) to a concentration of approximately 0.2 M.

-

Base Addition: Add triethylamine (1.2 eq.) to the solution and stir for 10 minutes at room temperature.

-

Acylation: Cool the mixture to 0 °C in an ice bath. Slowly add a solution of 2-furoyl chloride (1.1 eq.) in anhydrous DCM dropwise over 30 minutes, ensuring the internal temperature remains below 5 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor progress by Thin Layer Chromatography (TLC) or LC-MS.

-

Workup: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Washing: Combine the organic layers and wash sequentially with 1M HCl, saturated aqueous sodium bicarbonate (NaHCO₃), and brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude Boc-protected intermediate. This product can be purified by flash column chromatography on silica gel if necessary.

Step 2: Synthesis of this compound (Final Product)

Causality: Strong acids are required to cleave the Boc protecting group. Trifluoroacetic acid (TFA) in DCM is a common and effective method, proceeding via protonation of the Boc carbonyl, followed by loss of a stable tert-butyl cation and decarboxylation to yield the free amine as a trifluoroacetate salt.[1][6][7] An alternative is using hydrochloric acid (HCl) in an organic solvent like dioxane, which directly yields the hydrochloride salt of the product.[4][8][9]

Experimental Protocol (TFA Method):

-

Setup: Dissolve the crude or purified Boc-protected intermediate (1.0 eq.) from Step 1 in anhydrous DCM (approx. 0.1 M) in a round-bottom flask.

-

Acid Addition: Cool the solution to 0 °C in an ice bath. Slowly add trifluoroacetic acid (TFA) (10 eq., often used as a 25-50% solution in DCM). Gas evolution (CO₂ and isobutylene) will occur.[7]

-

Reaction: Stir the reaction mixture at room temperature for 1-3 hours. Monitor the deprotection by TLC or LC-MS until the starting material is fully consumed.[6][7]

-

Isolation (Free Base):

-

Remove the solvent and excess TFA under reduced pressure.

-

Dissolve the residue in water and basify to pH >10 with a saturated aqueous solution of sodium bicarbonate or 2M NaOH.

-

Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the final product.

-

Analytical Characterization

As no public-domain spectra are available, this section outlines the expected results from standard analytical techniques required to confirm the structure and purity of the synthesized this compound.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show characteristic signals for the furan ring protons (typically in the δ 6.5-7.6 ppm region), piperidine ring protons (aliphatic region, δ 1.5-4.0 ppm), and a broad singlet for the primary amine (-NH₂) protons. The integration of these signals should correspond to the number of protons in each environment.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will display distinct signals for the amide carbonyl carbon (~160-170 ppm), the furan ring carbons (~110-150 ppm), and the aliphatic carbons of the piperidine ring (~25-55 ppm).

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should confirm the molecular formula (C₁₀H₁₄N₂O₂) by providing a mass-to-charge ratio (m/z) that matches the calculated exact mass (194.1055).

-

HPLC (High-Performance Liquid Chromatography): HPLC analysis is crucial for determining the purity of the final compound. A single major peak on a reverse-phase column would indicate high purity.

Potential Applications and Biological Relevance

While this compound itself is not extensively studied, its structural components are present in numerous biologically active molecules. This allows for informed hypotheses about its potential applications.

-

Antifungal Drug Discovery: The 4-aminopiperidine scaffold is a core structure in several antifungal agents that target ergosterol biosynthesis.[2] The primary amine at the 4-position is often a key site for further derivatization to modulate activity and pharmacokinetic properties.

-

CNS-Active Agents: Piperazine and piperidine derivatives are privileged scaffolds in central nervous system (CNS) drug discovery. The related 1-(2-furoyl)piperazine core has been investigated for its role in developing antidepressants and antipsychotics.[10]

-

Antibacterial Agents: Furoyl-piperazine derivatives have been synthesized and evaluated as potent antibacterial agents against both Gram-positive and Gram-negative bacteria.[11] The aminopiperidine analogue may exhibit similar properties or serve as a precursor for more complex antibacterial compounds.

Safety and Handling

Detailed toxicological data for this compound is not available. Therefore, the compound should be handled with care, assuming it is potentially hazardous. Standard laboratory safety protocols should be strictly followed.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[5][11][12][13][14]

-

Handling: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.[5][11][12][13][14] Avoid contact with skin and eyes.[5][11][12]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[12]

-

Reagent Safety:

-

2-Furoyl Chloride: Corrosive and reacts with water. Handle with extreme care under anhydrous conditions.

-

Trifluoroacetic Acid (TFA): Highly corrosive and toxic. Always handle in a fume hood and wear appropriate PPE.[10]

-

Dichloromethane (DCM): A suspected carcinogen. Minimize exposure.

-

Conclusion

This compound is a promising chemical entity with significant potential as a building block in drug discovery. This guide provides a scientifically grounded framework for its synthesis, purification, and characterization. The proposed two-step synthesis is efficient and relies on well-established, high-yielding reactions. By understanding the chemical properties and potential biological relevance derived from its constituent motifs, researchers are well-equipped to explore the utility of this compound in developing next-generation therapeutics.

References

- PubChem. This compound. National Center for Biotechnology Information.

- Common Organic Chemistry. Boc Deprotection - TFA.

- Bio-protocol. General Procedure for Boc Deprotection (General Procedure B).

- The Royal Society of Chemistry. SUPPORTING INFORMATION.

- R&D World. Strategies for Safe Evaporation of Solutions Containing Trifluoroacetic Acid.

- XiXisys. GHS 11 (Rev.11) SDS Word Download CAS: 188111-79-7 Name: (3R)-3-Aminopiperidine, N1-BOC protected(R)-(-).

- Chemos GmbH & Co.KG. Safety Data Sheet: Piperidine.

- Common Organic Chemistry. Boc Deprotection - HCl.

- SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. (PDF).

- ChemInform Abstract: Pd-Catalyzed ortho-C-H Acylation/Cross Coupling of 2-Arylbenzo[d]thiazoles with Aldehydes Using tert-Butyl Hydroperoxide as Oxidant. ResearchGate.

- Kumar, S., Flamant-Robin, C., Wang, Q., Chiaroni, A., & Sasaki, N. A. (2005). Synthesis of 4-substituted-3-aminopiperidin-2-ones: application to the synthesis of a conformationally constrained tetrapeptide N-acetyl-Ser-Asp-Lys-Pro. The Journal of organic chemistry, 70(15), 5946–5953.

- Wawryszyn, M., Tyszkiewicz, D., & Płaziński, W. (2021). Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. Molecules, 26(11), 3185.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. CAS 1082766-25-3 | (3-Aminopiperidin-1-yl)(furan-2-yl)methanone - Synblock [synblock.com]

- 3. scribd.com [scribd.com]

- 4. bio-protocol.org [bio-protocol.org]

- 5. jubilantingrevia.com [jubilantingrevia.com]

- 6. Boc Deprotection - TFA [commonorganicchemistry.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Boc Deprotection - HCl [commonorganicchemistry.com]

- 9. jgtps.com [jgtps.com]

- 10. rdworldonline.com [rdworldonline.com]

- 11. fishersci.co.uk [fishersci.co.uk]

- 12. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 188111-79-7 Name: (3R)-3-Aminopiperidine, N1-BOC protected(R)-(-)-3-Amino-1-BOC-piperidine(R)-(-)-3-Amino-1-Boc-piperidine(R)-1-BOC-3-aminopiperidine [xixisys.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. chemos.de [chemos.de]

1-(2-Furoyl)piperidin-4-amine molecular weight and formula

An In-depth Technical Guide: 1-(2-Furoyl)piperidin-4-amine

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry. We will delineate its core molecular and physicochemical properties, propose a robust synthetic pathway grounded in established chemical principles, and outline a self-validating analytical workflow for structural confirmation and purity assessment. Furthermore, this document explores the compound's potential applications in drug discovery, contextualized by the well-documented pharmacological importance of its constituent piperidine and furan scaffolds. This guide is intended to serve as a foundational resource for researchers utilizing this molecule as a building block in the development of novel therapeutic agents.

Core Molecular Profile

This compound is an N-acylpiperidine derivative characterized by a piperidin-4-amine core structure where the piperidine nitrogen is acylated by a furan-2-carbonyl group.[1] This unique combination of a saturated heterocycle and an aromatic furoyl moiety makes it a valuable and versatile scaffold in synthetic chemistry.

| Identifier | Value | Source |

| Molecular Formula | C₁₀H₁₄N₂O₂ | PubChem[1][2] |

| Molecular Weight | 194.23 g/mol | PubChem[1][2] |

| IUPAC Name | (4-aminopiperidin-1-yl)-(furan-2-yl)methanone | PubChem[1] |

| CAS Number | 886497-79-6 | PubChem[1] |

| Synonyms | 1-(2-furoyl)-4-piperidinamine, (4-Amino-piperidin-1-yl)-furan-2-yl-methanone | PubChem[1] |

Physicochemical Properties and Drug-Likeness

The predicted physicochemical properties of this compound provide initial insights into its potential behavior in biological systems, often evaluated through frameworks like Lipinski's Rule of Five for oral bioavailability.

| Property | Value | Significance in Drug Development |

| XLogP3 | 0.4 | Indicates a favorable balance of hydrophilicity and lipophilicity, crucial for membrane permeability and solubility. |

| Hydrogen Bond Donors | 1 | The primary amine group can participate in hydrogen bonding, a key interaction for target binding. |

| Hydrogen Bond Acceptors | 3 | The furan oxygen, amide oxygen, and piperidine nitrogen can act as hydrogen bond acceptors, contributing to binding affinity. |

| Rotatable Bond Count | 1 | Low rotational bond count suggests conformational rigidity, which can be advantageous for reducing entropy loss upon binding to a target. |

| Topological Polar Surface Area | 59.5 Ų | A value below 140 Ų is generally associated with good cell permeability. |

Data computed by PubChem.[1]

Synthesis and Mechanistic Rationale

The synthesis of this compound can be efficiently achieved via a standard nucleophilic acyl substitution reaction. The chosen pathway leverages the high reactivity of an acid chloride with a primary amine, a cornerstone of amide bond formation in organic synthesis.

Proposed Synthetic Workflow

Caption: Proposed two-step synthesis of this compound.

Step-by-Step Experimental Protocol

Step 1: Amide Coupling to form tert-butyl (1-(2-furoyl)piperidin-4-yl)carbamate

-

Preparation: To a round-bottom flask under a nitrogen atmosphere, add tert-butyl (piperidin-4-yl)carbamate (1.0 eq) and dissolve in anhydrous dichloromethane (DCM).

-

Base Addition: Add triethylamine (TEA, 1.5 eq) to the solution. TEA acts as a base to neutralize the HCl byproduct generated during the reaction, driving the equilibrium towards product formation.

-

Acylation: Cool the mixture to 0 °C in an ice bath. Add a solution of 2-furoyl chloride (1.1 eq) in anhydrous DCM dropwise over 15 minutes. The dropwise addition at low temperature controls the exothermic reaction.

-

Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor progress using Thin Layer Chromatography (TLC).

-

Workup: Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. This removes unreacted base, acid chloride, and water-soluble impurities.

-

Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude Boc-protected intermediate.

Step 2: Boc Deprotection

-

Dissolution: Dissolve the crude intermediate from Step 1 in DCM.

-

Acidolysis: Add trifluoroacetic acid (TFA, 5-10 eq) and stir at room temperature for 1-2 hours. TFA is a strong acid that efficiently cleaves the acid-labile tert-butyloxycarbonyl (Boc) protecting group.

-

Isolation: Concentrate the reaction mixture under reduced pressure. Redissolve the residue in DCM and wash with saturated NaHCO₃ solution to neutralize excess TFA.

-

Purification: Dry the organic layer, concentrate, and purify the crude product via column chromatography (silica gel, using a gradient of methanol in DCM) to afford the pure this compound.

Structural Elucidation and Quality Control

A multi-technique approach is essential for the unambiguous confirmation of the molecular structure and the assessment of purity. This self-validating system ensures the material's suitability for subsequent research.

Analytical Workflow

Caption: Analytical workflow for structural confirmation and quality control.

Standard Characterization Protocols

-

Mass Spectrometry (MS):

-

Method: Electrospray Ionization (ESI-MS).

-

Expected Result: A prominent ion peak at m/z = 195.11 [M+H]⁺, confirming the molecular mass of the compound (194.23 Da).[1]

-

Rationale: MS provides a direct measurement of the molecular weight, offering the first critical piece of evidence for the successful synthesis.

-

-

¹H-NMR Spectroscopy:

-

Method: Sample dissolved in CDCl₃ or DMSO-d₆, analyzed at 400 MHz.

-

Expected Signals: Distinct peaks corresponding to the furan ring protons, the piperidine ring protons (showing characteristic splitting patterns for axial and equatorial positions), and the primary amine (-NH₂) protons.

-

Rationale: ¹H-NMR provides detailed information about the electronic environment and connectivity of protons, effectively mapping the molecule's carbon-hydrogen framework. This technique is crucial for distinguishing isomers and confirming the final structure.

-

-

Infrared (IR) Spectroscopy:

-

Method: Attenuated Total Reflectance (ATR).

-

Expected Absorptions: A strong absorption band around 1630-1650 cm⁻¹ corresponding to the tertiary amide carbonyl (C=O) stretch. Absorption bands around 3300-3400 cm⁻¹ for the N-H stretching of the primary amine.

-

Rationale: IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups, verifying the formation of the amide bond and the persistence of the primary amine.

-

Significance in Medicinal Chemistry and Drug Development

The piperidine ring is a "privileged scaffold" in medicinal chemistry, appearing in a vast array of approved pharmaceuticals targeting a wide range of diseases, particularly those affecting the central nervous system (CNS).[3][4] Its saturated, three-dimensional nature allows for precise spatial orientation of substituents, which is critical for selective receptor binding.

This compound serves as an excellent starting point for creating diverse chemical libraries for several reasons:

-

Vector for Diversification: The primary amine at the 4-position is a versatile chemical handle for further modification via alkylation, acylation, or reductive amination, allowing for the systematic exploration of the surrounding chemical space.

-

Modulation of Properties: The furoyl group provides a rigid, aromatic component that can engage in π-stacking or hydrogen bonding interactions within a target's binding pocket.

-

Bioisosteric Potential: The furan ring can serve as a bioisostere for other aromatic systems, like a phenyl or thiophene ring, allowing for fine-tuning of metabolic stability and electronic properties.

Caption: Key diversification points on the this compound scaffold.

Given the prevalence of related piperazine and piperidine structures in neuropharmacology, this compound is a compelling candidate for developing novel ligands for CNS targets, such as dopamine, serotonin, or histamine receptors.[5][6][7]

Laboratory Safety and Handling

As with any chemical reagent, this compound should be handled with appropriate care in a well-ventilated chemical fume hood.

-

Personal Protective Equipment (PPE): Standard PPE, including safety glasses, a lab coat, and nitrile gloves, is required at all times.

-

Handling: Avoid inhalation of dust and direct contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place.

-

Disclaimer: This guide provides general safety information. Users are REQUIRED to consult the material-specific Safety Data Sheet (SDS) provided by the manufacturer before use for complete hazard, handling, and disposal information.

Conclusion

This compound is a well-defined chemical entity with a molecular formula of C₁₀H₁₄N₂O₂ and a molecular weight of 194.23 g/mol .[1][2] Its straightforward synthesis and the presence of versatile functional groups make it an attractive building block for medicinal chemists. The combination of the pharmacologically significant piperidine core and a modifiable primary amine positions this compound as a valuable scaffold for the discovery and development of next-generation therapeutics. The protocols and rationale outlined in this guide provide a solid foundation for its synthesis, characterization, and strategic application in research programs.

References

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- PharmaCompass. (n.d.). 1-(2-Furoyl)piperazine.

- PubChem. (n.d.). 1-(2-Furoyl)piperazine. National Center for Biotechnology Information.

- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Understanding the Synthesis and Applications of 1-(2-Furoyl)piperazine.

- Ullah, Z., et al. (2018). Synthesis of some new 2-[4-(2-furoyl)-1-piperazinyl]-N-aryl/aralkyl acetamides as potent antibacterial agents. Pakistan Journal of Pharmaceutical Sciences, 31(3), 857-866.

- PrepChem. (n.d.). Synthesis of N-(2-Furoyl)piperazine.

- Google Patents. (n.d.). DD153371A1 - Process for preparing pure 1-(2-furoyl) piperazine hydrochloride.

- S. S. Al-Karawi, et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(15), 4945.

- International Journal of Novel Research and Development. (2024). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. IJNRD, 9(2).

- ResearchGate. (2017). Synthesis, Characterization, Biological Evaluation and Anti-Corrosion Activity of Piperidin-4-one Derivatives.

- ResearchGate. (2025). Applications of piperazine scaffold in drug design.

- Łowicki, D., & Przybylski, P. (2026). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 302(Pt 1), 118213.

- Startek, K., et al. (2019). Design, synthesis, and in vitro and in vivo characterization of 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines and their piperidine analogues as histamine H3 receptor antagonists. MedChemComm, 10(2), 234-251.

- PubMed. (2019). Design, synthesis, and in vitro and in vivo characterization of 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines and their piperidine analogues as histamine H3 receptor antagonists.

Sources

- 1. This compound | C10H14N2O2 | CID 4778220 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound; [abichem.com]

- 3. mdpi.com [mdpi.com]

- 4. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ijnrd.org [ijnrd.org]

- 6. Design, synthesis, and in vitro and in vivo characterization of 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines and their piperidine analogues as histamine H3 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, synthesis, and in vitro and in vivo characterization of 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines and their piperidine analogues as histamine H3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Potential Biological Activity of 1-(2-Furoyl)piperidin-4-amine

Abstract

The piperidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast number of biologically active compounds and approved pharmaceuticals.[1] This guide explores the untapped potential of a specific derivative, 1-(2-Furoyl)piperidin-4-amine. While direct research on this molecule is nascent, this document synthesizes data from structurally related compounds to postulate its likely biological activities and provides a comprehensive framework for its investigation. We will delve into the chemical rationale behind its design, propose potential therapeutic targets, and offer detailed experimental protocols for researchers and drug development professionals to validate these hypotheses.

Introduction: The Strategic Combination of Furan and Piperidine Moieties

The structure of this compound brings together two key pharmacophores: the furan ring and the piperidine nucleus. The piperidine ring, a six-membered heterocycle, is a versatile scaffold found in numerous drugs targeting a wide range of conditions, including cancer and central nervous system (CNS) disorders.[1][2][3] Its conformational flexibility allows for optimal binding to various biological targets.[1] The furan ring, a five-membered aromatic heterocycle, is also a common feature in many pharmaceuticals and is known to participate in various biological interactions. The combination of these two moieties in this compound presents a unique chemical entity with the potential for novel biological activities.

Chemical Structure:

-

IUPAC Name: (4-aminopiperidin-1-yl)-(furan-2-yl)methanone[4]

-

Molecular Formula: C₁₀H₁₄N₂O₂[4]

-

Molecular Weight: 194.23 g/mol [4]

Postulated Biological Activities and Therapeutic Potential

Based on the extensive literature on piperidine and furan-containing compounds, we can hypothesize several potential biological activities for this compound.

Anticancer Activity

Piperidine derivatives are well-established as anticancer agents, often acting through the inhibition of critical signaling pathways like the PI3K/Akt pathway, or by inhibiting enzymes crucial for cancer cell survival.[1]

-

Hypothesized Mechanism: this compound could potentially inhibit kinases involved in cancer progression or modulate other pathways essential for tumor growth. The furoyl group might influence binding affinity and selectivity for specific cancer-related targets.

Central Nervous System (CNS) Activity

The piperidine scaffold is a common feature in drugs targeting the CNS. For instance, derivatives have been developed as sigma receptor ligands, which are implicated in various neurological and psychiatric disorders.[5] Additionally, piperidine-containing molecules have been explored as N-methyl-d-aspartate (NMDA) receptor modulators for conditions like major depressive disorder.[6]

-

Hypothesized Mechanism: The structural features of this compound, particularly the amine group on the piperidine ring, could allow it to interact with CNS receptors such as sigma receptors or glutamate receptors. Its physicochemical properties will be crucial in determining its ability to cross the blood-brain barrier.

Analgesic Properties

The piperidine moiety is a core component of morphine and many other opioid analgesics.[7] Synthetic piperidine derivatives have been extensively investigated for their analgesic potential, primarily through their interaction with opioid receptors.[7]

-

Hypothesized Mechanism: The 4-amino group on the piperidine ring could be a key pharmacophoric feature for interaction with opioid receptors, potentially leading to analgesic effects.

Enzyme Inhibition

Piperidine derivatives have been shown to inhibit a variety of enzymes. For example, some have demonstrated inhibitory activity against aldo-keto reductase enzyme AKR1C3, which is implicated in cancer.[8] The related compound, 1-(2-Furoyl)piperazine, has been studied as a scaffold for inhibitors of enzymes like α-glucosidase and cholinesterases, relevant to diabetes and Alzheimer's disease, respectively.[9]

-

Hypothesized Mechanism: The furoyl group, combined with the piperidine core, could position the molecule effectively within the active site of various enzymes, leading to their inhibition.

Proposed Experimental Workflows for Target Validation

To investigate the hypothesized biological activities of this compound, a systematic experimental approach is required.

Diagram: General Workflow for Biological Activity Screening

Caption: A general workflow for screening the biological activity of a novel compound.

Synthesis and Characterization

The synthesis of this compound can be achieved through the acylation of piperidin-4-amine with 2-furoyl chloride. It is imperative to ensure the high purity of the final compound using techniques like NMR, mass spectrometry, and HPLC.

In Vitro Biological Evaluation

Protocol: MTT Assay for Cytotoxicity

-

Cell Seeding: Plate cancer cell lines (e.g., A-549 for lung cancer, MCF-7 for breast cancer) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with serial dilutions of this compound (e.g., 0.1 to 100 µM) and a vehicle control. Incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.

Protocol: Radioligand Binding Assay for Sigma-1 Receptor

-

Membrane Preparation: Prepare cell membranes from a cell line expressing the human sigma-1 receptor.

-

Binding Reaction: In a 96-well plate, incubate the cell membranes with a radiolabeled sigma-1 receptor ligand (e.g., -pentazocine) and varying concentrations of this compound.[5]

-

Incubation and Filtration: Incubate at room temperature, then rapidly filter the mixture through a glass fiber filter to separate bound and free radioligand.

-

Scintillation Counting: Measure the radioactivity retained on the filter using a scintillation counter.

-

Data Analysis: Determine the Ki value, which represents the binding affinity of the compound for the receptor.

Protocol: Aldo-Keto Reductase (AKR1C3) Inhibition Assay

-

Reaction Mixture: Prepare a reaction mixture containing recombinant human AKR1C3 enzyme, a substrate (e.g., 9,10-phenanthrenequinone), and NADPH in a suitable buffer.

-

Compound Addition: Add varying concentrations of this compound or a known inhibitor as a positive control.

-

Initiate Reaction: Start the reaction by adding the substrate.

-

Monitor Activity: Monitor the decrease in NADPH absorbance at 340 nm over time using a spectrophotometer.

-

Data Analysis: Calculate the IC₅₀ value for the inhibition of AKR1C3 activity.

Structure-Activity Relationship (SAR) Insights and Future Directions

The initial screening results for this compound will provide a foundation for understanding its biological potential. Subsequent SAR studies can be designed to optimize its activity.

Diagram: Key Structural Modifications for SAR Studies

Caption: Potential sites for chemical modification to explore structure-activity relationships.

By systematically modifying the furan ring, the 4-amino group, and the piperidine ring, it will be possible to identify key structural features responsible for the observed biological activity and to develop more potent and selective analogs.

Conclusion

While direct experimental data on this compound is currently limited, a comprehensive analysis of related structures strongly suggests its potential as a biologically active molecule. The proposed experimental workflows provide a clear path for its systematic evaluation. This in-depth guide serves as a valuable resource for researchers and drug development professionals, enabling them to unlock the therapeutic potential of this promising compound. The convergence of the privileged piperidine scaffold and the versatile furan moiety makes this compound a compelling candidate for further investigation in the quest for novel therapeutics.

References

- Practical Applications of Piperidine Derivatives in Drug Discovery: Application Notes and Protocols - Benchchem. (URL: )

- This compound | C10H14N2O2 | CID 4778220 - PubChem. (URL: )

- Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC - PubMed Central. (URL: )

- Preclinical Characterization of (R)-3-((3 S,4 S)-3-fluoro-4-(4-hydroxyphenyl)piperidin-1-yl)-1-(4-methylbenzyl)pyrrolidin-2-one (BMS-986169), a Novel, Intravenous, Glutamate N-Methyl-d-Aspartate 2B Receptor Negative Allosteric Modulator with Potential in Major Depressive Disorder - PubMed. (URL: )

- Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. (URL: )

- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic

- 1-(2-Furoyl)piperazine 97 40172-95-0 - Sigma-Aldrich. (URL: )

- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic

- Synthesis and structure-activity relationships for 1-(4-(piperidin-1-ylsulfonyl)phenyl)pyrrolidin-2-ones as novel non-carboxylate inhibitors of the aldo-keto reductase enzyme AKR1C3 - PubMed. (URL: _)

- 2-Furoic piperazide derivatives as promising drug candidates of type 2 diabetes and Alzheimer's diseases: In vitro and in silico studies | Request PDF - ResearchG

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications | MDPI [mdpi.com]

- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | C10H14N2O2 | CID 4778220 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Preclinical Characterization of (R)-3-((3 S,4 S)-3-fluoro-4-(4-hydroxyphenyl)piperidin-1-yl)-1-(4-methylbenzyl)pyrrolidin-2-one (BMS-986169), a Novel, Intravenous, Glutamate N-Methyl-d-Aspartate 2B Receptor Negative Allosteric Modulator with Potential in Major Depressive Disorder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. Synthesis and structure-activity relationships for 1-(4-(piperidin-1-ylsulfonyl)phenyl)pyrrolidin-2-ones as novel non-carboxylate inhibitors of the aldo-keto reductase enzyme AKR1C3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Speculative Mechanism of Action of 1-(2-Furoyl)piperidin-4-amine

Abstract

The piperidine scaffold represents a "privileged structure" in modern medicinal chemistry, integral to a wide array of therapeutics targeting diverse biological pathways.[1][2] Similarly, the furan moiety is a common feature in bioactive compounds, contributing to a range of pharmacological effects including antimicrobial and anti-inflammatory activities.[3] The compound 1-(2-Furoyl)piperidin-4-amine, which elegantly combines these two key structural motifs, presents a compelling case for the exploration of its mechanism of action. While direct biological activity data for this specific molecule is not extensively documented in public literature, its constituent chemical features allow for the formulation of several evidence-based hypotheses regarding its potential therapeutic applications. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically investigate the mechanism of action of this compound. We will dissect the molecule's structure to generate plausible biological targets, propose a multi-pronged experimental strategy for target identification and validation, and detail the subsequent steps for elucidating its impact on cellular signaling pathways. This document is intended to serve as a roadmap for unlocking the therapeutic potential of this intriguing molecule.

Structural Analysis and Hypothesis Generation

The chemical architecture of this compound provides the initial clues to its potential biological function. A systematic deconstruction of the molecule into its core components allows for the generation of several testable hypotheses.

-

The Piperidine Scaffold: This six-membered nitrogenous heterocycle is a cornerstone of numerous pharmaceuticals due to its ability to confer favorable pharmacokinetic properties and present substituents in precise three-dimensional orientations.[1] Its presence is notable in drugs targeting G-protein coupled receptors (GPCRs), ion channels, and various enzymes.[4][5][6] The piperidine ring's conformational flexibility is a key factor in its promiscuous yet often highly potent interactions with a diverse range of biological targets.[1]

-

The 4-Aminopiperidine Moiety: The primary amine at the 4-position of the piperidine ring is a critical feature. This functional group can act as a hydrogen bond donor and a protonatable center, facilitating interactions with receptor binding pockets. Derivatives of 4-aminopiperidine have been investigated for a range of activities, including as potential analgesics targeting opioid receptors and as ligands for sigma receptors, which are implicated in a variety of neurological conditions.[7][8]

-

The 2-Furoyl Group: The furan ring, an aromatic heterocycle, is found in numerous natural and synthetic bioactive compounds.[3] The 2-furoyl chloride, a precursor to the 2-furoyl group, is a versatile intermediate in the synthesis of pharmaceuticals, including anti-inflammatory and antimicrobial agents.[9][10] Furan-containing molecules have demonstrated a breadth of biological activities, including cytotoxicity against cancer cell lines and enzyme inhibition.[11][12][13]

Based on this structural analysis, we can propose the following primary hypotheses for the mechanism of action of this compound:

-

Hypothesis 1: GPCR Ligand Activity: The molecule's resemblance to known aminergic GPCR ligands, due to the piperidine scaffold, suggests it may act as an agonist, antagonist, or allosteric modulator of a GPCR.[4]

-

Hypothesis 2: Kinase Inhibition: The piperidine core is a common feature in many kinase inhibitors.[14][15] The molecule could potentially bind to the ATP-binding pocket of a protein kinase, thereby modulating its activity and downstream signaling.

-

Hypothesis 3: Enzyme Inhibition: The electrophilic character of the furoyl carbonyl group suggests the potential for interaction with the active site of various enzymes, such as proteases, hydrolases, or transferases.[16][17] Some furan derivatives have been shown to inhibit enzymes like urease.[13]

-

Hypothesis 4: Antimicrobial Activity: Both furan and piperidine derivatives have been independently reported to possess antibacterial and antifungal properties.[3][18][19][20][21] The combination of these two moieties in a single molecule may result in potent antimicrobial effects.

A Comprehensive Experimental Workflow for Mechanism of Action Elucidation

To systematically investigate the proposed hypotheses, a multi-tiered experimental approach is recommended. This workflow is designed to first broadly screen for biological activity and then progressively home in on the specific molecular target and its associated signaling pathway.

Caption: Experimental workflow for elucidating the mechanism of action.

Tier 1: Broad Phenotypic and Target-Class Screening

The initial phase of investigation should focus on identifying any discernible biological activity of this compound in a broad, unbiased manner.

2.1.1. Phenotypic Screening

-

Cell Viability and Proliferation Assays:

-

Principle: To determine if the compound exhibits cytotoxic or cytostatic effects on various cell lines.

-

Protocol:

-

Seed a panel of human cancer cell lines (e.g., representing different tissue origins) and a non-cancerous control cell line in 96-well plates.

-

Treat the cells with a serial dilution of this compound (e.g., from 0.01 µM to 100 µM) for 48-72 hours.

-

Assess cell viability using an MTT or resazurin-based assay.

-

Calculate the half-maximal inhibitory concentration (IC50) for each cell line.

-

-

Causality: A potent and selective effect on certain cancer cell lines would provide a strong rationale for investigating anticancer mechanisms, such as kinase inhibition or induction of apoptosis.

-

-

Antimicrobial Susceptibility Testing:

-

Principle: To assess the compound's ability to inhibit the growth of a panel of pathogenic bacteria and fungi.

-

Protocol:

-

Use a panel of clinically relevant Gram-positive and Gram-negative bacteria, as well as fungal strains (e.g., Candida albicans).

-

Determine the Minimum Inhibitory Concentration (MIC) using the broth microdilution method according to CLSI guidelines.

-

-

Causality: A low MIC value against specific microbes would strongly support the hypothesis of antimicrobial activity and guide further investigation into its mechanism of microbial killing.

-

2.1.2. Broad Target-Class Screening

-

Commercial Screening Panels:

-

Principle: To rapidly screen the compound against large panels of known biological targets.

-

Protocol:

-

Submit this compound to a commercial service for screening against a broad GPCR panel (e.g., Eurofins SafetyScreen44™ or similar) and a comprehensive kinase panel (e.g., Reaction Biology's Kinase HotSpot™).

-

These panels typically use radioligand binding assays for GPCRs and enzymatic assays for kinases.

-

-

Causality: Significant inhibition or activation of a specific receptor or kinase provides a direct lead for a potential molecular target, which can then be validated in subsequent experiments.

-

| Screening Assay | Potential Outcome | Inference |

| Cell Viability (Cancer Panel) | Selective cytotoxicity against certain cell lines. | Potential anticancer activity; warrants investigation into kinase inhibition, apoptosis induction, etc. |

| Antimicrobial Susceptibility | Low MIC values against specific bacteria or fungi. | Potential antimicrobial agent; warrants investigation into inhibition of cell wall synthesis, protein synthesis, etc. |

| GPCR Binding Panel | High-affinity binding to one or more GPCRs. | The compound is a potential GPCR ligand; further functional assays are needed. |

| Kinase Panel | Potent inhibition of specific kinases. | The compound is a potential kinase inhibitor; further enzymatic and cellular assays are required. |

Tier 2: Target Identification and Validation

If Tier 1 screening yields a promising lead, the next step is to definitively identify and validate the direct molecular target(s) of this compound.

2.2.1. Affinity-Based Methods

-

Affinity Chromatography-Mass Spectrometry:

-

Principle: To isolate the binding partners of the compound from a complex biological sample.

-

Protocol:

-

Synthesize a derivative of this compound with a linker for immobilization on a solid support (e.g., sepharose beads).

-

Incubate the immobilized compound with cell lysate.

-

Wash away non-specific binders.

-

Elute the specifically bound proteins.

-

Identify the eluted proteins using mass spectrometry.

-

-

Causality: This method can identify direct binding partners, providing strong candidates for the molecular target.

-

2.2.2. In-Situ Target Engagement

-

Cellular Thermal Shift Assay (CETSA):

-

Principle: Ligand binding can stabilize a target protein against thermal denaturation.

-

Protocol:

-

Treat intact cells or cell lysate with this compound.

-

Heat the samples across a range of temperatures.

-

Separate soluble and aggregated proteins.

-

Analyze the soluble fraction by Western blotting or mass spectrometry to identify proteins that are stabilized by the compound.

-

-

Causality: CETSA provides evidence of target engagement in a physiological context, confirming that the compound interacts with its putative target within the cell.

-

2.2.3. Biophysical Validation

-

Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC):

-

Principle: To directly measure the binding affinity and kinetics between the compound and a purified recombinant target protein.

-

Protocol:

-

For SPR, immobilize the purified target protein on a sensor chip and flow solutions of this compound over the surface.

-

For ITC, titrate the compound into a solution of the purified target protein and measure the heat changes associated with binding.

-

-

Causality: These techniques provide quantitative data on the binding interaction (e.g., KD, kon, koff), confirming a direct interaction and its strength.

-

Tier 3: Pathway Analysis and Functional Characterization

Once a direct target is validated, the focus shifts to understanding the downstream consequences of this interaction.

Caption: Hypothesized kinase inhibition signaling pathway.

2.3.1. Cellular Assays

-

Western Blotting:

-

Principle: To measure changes in the expression and post-translational modification (e.g., phosphorylation) of key proteins in a signaling pathway.

-

Protocol:

-

Treat cells with this compound for various times and at different concentrations.

-

Lyse the cells and separate proteins by SDS-PAGE.

-

Probe with antibodies specific for the target protein and its phosphorylated substrates.

-

-

Causality: A decrease in the phosphorylation of a known substrate of the target kinase, for instance, would confirm the inhibitory effect of the compound on the signaling pathway.

-

-

Reporter Gene Assays:

-

Principle: To measure the activity of a transcription factor that is regulated by the signaling pathway of interest.

-

Protocol:

-

Use a cell line that expresses a reporter gene (e.g., luciferase) under the control of a specific response element (e.g., CRE for cAMP pathways, SRE for MAPK pathways).

-